Methyl 4-bromo-3-(p-tolyl)-1H-pyrazole-5-carboxylate
Overview
Description
Methyl 4-bromo-5-(4-methylphenyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a bromine atom, a methyl group, and a carboxylate ester group attached to a pyrazole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-3-(p-tolyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-bromo-1H-pyrazole-3-carboxylic acid with 4-methylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-5-(4-methylphenyl)-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride in an alcoholic solvent is commonly used.
Major Products Formed
Substitution Reactions: Products include azido, thio, and alkoxy derivatives of the original compound.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: Products include dihydropyrazole derivatives.
Scientific Research Applications
Methyl 4-bromo-5-(4-methylphenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-3-(p-tolyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, leading to inhibition or activation of their biological functions. The compound can modulate various biochemical pathways, making it a valuable tool in studying cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-1H-pyrazole-3-carboxylate
- 4-Bromo-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid
- Methyl 5-(4-methylphenyl)-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 4-bromo-5-(4-methylphenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of both a bromine atom and a methyl group on the pyrazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
methyl 4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-7-3-5-8(6-4-7)10-9(13)11(15-14-10)12(16)17-2/h3-6H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOQLYWZGPXGME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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